6-Amino-1H-indazole-5-carboxylic acid can be synthesized through various chemical pathways, often starting from simpler indazole derivatives. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. The compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as an enzyme inhibitor.
The synthesis of 6-amino-1H-indazole-5-carboxylic acid typically involves several key steps:
The synthesis may involve specific reaction conditions, such as temperature control (often around 80°C) and solvent choice (e.g., ethanol or dimethylformamide), which can significantly influence yield and purity. Industrial production may utilize continuous flow reactors for efficiency.
6-Amino-1H-indazole-5-carboxylic acid has the molecular formula and a molecular weight of approximately 180.17 g/mol. The structure consists of:
The InChI key for this compound is JQCMNLYJSXZZPH-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=C2C=NNC2=CC(=C1N)C(=O)O
. These identifiers are crucial for computational chemistry applications and database searches.
6-Amino-1H-indazole-5-carboxylic acid can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 6-amino-1H-indazole-5-carboxylic acid often involves its interaction with specific biological targets, particularly enzymes. It has been studied for its potential as an inhibitor of monoamine oxidase, an enzyme involved in neurotransmitter metabolism.
The activation of this compound may lead to alterations in biochemical pathways affecting neurotransmitter levels, which could have implications in treating neurological disorders.
In vitro studies have shown that derivatives of this compound can inhibit monoamine oxidase activity, suggesting potential therapeutic applications in mood disorders and neurodegenerative diseases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pKa (Carboxylic Acid Group) | Approximately 4.0 |
6-Amino-1H-indazole-5-carboxylic acid has several notable applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: